5-(Pyridin-2-yl)-1H-pyrazol-4-amine
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Overview
Description
5-(Pyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which include 5-(pyridin-2-yl)-1h-pyrazol-4-amine, have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes involved in the life cycle of the Leishmania and Plasmodium parasites.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and replication of leishmania and plasmodium parasites .
Result of Action
Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound likely induces cytotoxic effects in leishmania and plasmodium parasites, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate under reflux conditions to form the pyrazole ring . Another approach includes the use of 2-aminopyridine and α-bromoketones under metal-free conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
5-(Pyridin-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and exhibit similar biological activities.
N-(Pyridin-2-yl)amides: Known for their medicinal applications and structural similarity.
Imidazo[1,2-a]pyridines: These compounds have a fused pyridine ring and are used in various pharmaceutical applications.
Uniqueness
5-(Pyridin-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
5-pyridin-2-yl-1H-pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGWHMSDNCVLMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896467-81-5 |
Source
|
Record name | 3-(pyridin-2-yl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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